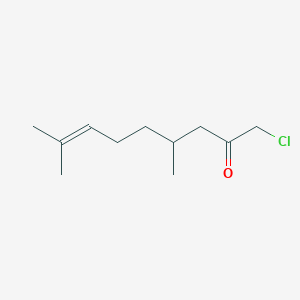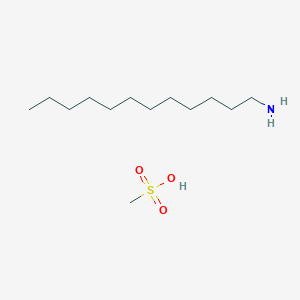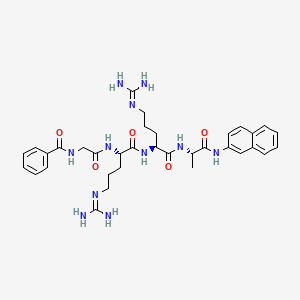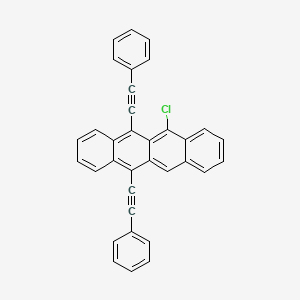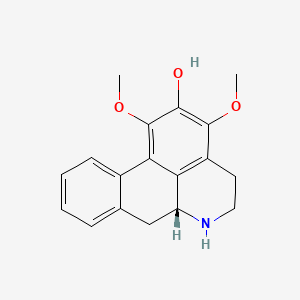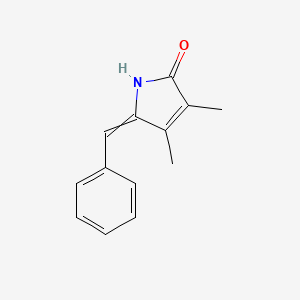silane CAS No. 80239-20-9](/img/structure/B14429194.png)
[(2,4-Dimethylpent-2-en-3-yl)oxy](triethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dimethylpent-2-en-3-yl)oxysilane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and an alkoxy group derived from 2,4-dimethylpent-2-en-3-ol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylpent-2-en-3-yl)oxysilane typically involves the reaction of 2,4-dimethylpent-2-en-3-ol with triethylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an alkoxide intermediate, which subsequently reacts with the chlorosilane to yield the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane.
Industrial Production Methods
On an industrial scale, the production of (2,4-Dimethylpent-2-en-3-yl)oxysilane may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems and reactors can help in maintaining the desired reaction conditions and improving the overall yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Dimethylpent-2-en-3-yl)oxysilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The alkoxy group can be substituted with other nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alcohols, amines, or thiols can react with the alkoxy group under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with different substituents.
Substitution: New organosilicon compounds with varied functional groups.
Wissenschaftliche Forschungsanwendungen
(2,4-Dimethylpent-2-en-3-yl)oxysilane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Used in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of (2,4-Dimethylpent-2-en-3-yl)oxysilane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The alkoxy group can act as a leaving group, facilitating substitution reactions and the formation of new bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylpentane: An alkane with a similar carbon skeleton but lacking the silicon and alkoxy groups.
Phthalic acid, di(2,4-dimethylpent-3-yl) ester: An ester with a similar alkyl group but different functional groups.
2,4-Dimethylpent-2-en: An alkene with a similar carbon skeleton but lacking the silicon and alkoxy groups.
Uniqueness
(2,4-Dimethylpent-2-en-3-yl)oxysilane is unique due to the presence of the silicon atom bonded to three ethyl groups and an alkoxy group. This structural feature imparts unique chemical properties and reactivity, making it valuable for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
80239-20-9 |
|---|---|
Molekularformel |
C13H28OSi |
Molekulargewicht |
228.45 g/mol |
IUPAC-Name |
2,4-dimethylpent-2-en-3-yloxy(triethyl)silane |
InChI |
InChI=1S/C13H28OSi/c1-8-15(9-2,10-3)14-13(11(4)5)12(6)7/h11H,8-10H2,1-7H3 |
InChI-Schlüssel |
UXXRCYQQOOQRLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OC(=C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


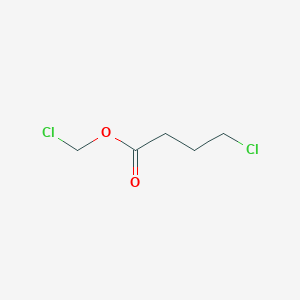
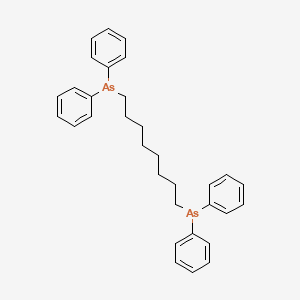
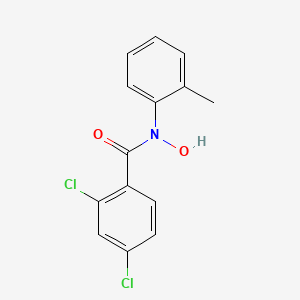
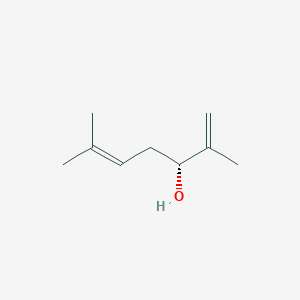

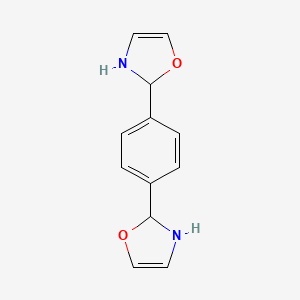
![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)
